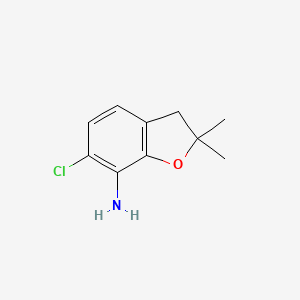

6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine

Descripción general

Descripción

“6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine” is a chemical compound with the IUPAC name "2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine" . It has a molecular weight of 197.66 .

Synthesis Analysis

Benzofuran compounds, such as the one , can be synthesized using various methods. One common strategy involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .

Molecular Structure Analysis

The molecular structure of “6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine” can be represented by the InChI code "1S/C10H12ClNO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-4H,5,12H2,1-2H3" .

Chemical Reactions Analysis

The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its InChI code is "1S/C10H13NO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-4H,5,11H2,1-2H3" .

Aplicaciones Científicas De Investigación

Anticancer Activity

Benzofuran derivatives have been identified as potential anticancer agents. The structure of benzofuran allows for the synthesis of various compounds that can be tested for their efficacy in cancer treatment. Research suggests that these compounds can be designed to target specific cancer cells, potentially leading to the development of new, more effective therapies .

Antibacterial Properties

The antibacterial activity of benzofuran derivatives makes them candidates for the development of new antibacterial drugs. Their ability to inhibit the growth of bacteria can be harnessed to treat bacterial infections, which is increasingly important in the face of rising antibiotic resistance .

Antioxidant Effects

Benzofuran compounds exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress. This characteristic is valuable in the development of treatments for diseases caused by oxidative damage, such as neurodegenerative disorders .

Anti-inflammatory Uses

The anti-inflammatory activity of benzofuran derivatives suggests they could be used to develop new anti-inflammatory medications. These could potentially treat a variety of inflammatory conditions, from acute injuries to chronic diseases like arthritis .

Alzheimer’s Disease Treatment

Some benzofuran derivatives have shown promise in treating Alzheimer’s disease. They exhibit anti-amyloid aggregation activity, which could potentially slow the progression of the disease or improve symptoms by preventing the formation of amyloid plaques in the brain .

Antitumor Properties

Apart from their anticancer activity, benzofuran derivatives also possess antitumor properties. They can be used to design drugs that inhibit tumor growth or enhance the effectiveness of existing antitumor treatments .

Bone Anabolic Agents

Research indicates that benzofuran derivatives can act as bone anabolic agents. This application could lead to new treatments for bone-related conditions, such as osteoporosis, by promoting bone growth and improving bone density .

Fluorescent Sensors for Analgesics

Benzofuran derivatives can be developed as fluorescent sensors for analgesics. This application would be useful in medical diagnostics and research, allowing for the detection and measurement of analgesic compounds in biological samples .

Mecanismo De Acción

While the specific mechanism of action for “6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine” is not mentioned in the search results, it’s worth noting that benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Direcciones Futuras

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research will likely focus on developing new synthesis methods and exploring the diverse pharmacological activities of these compounds .

Propiedades

IUPAC Name |

6-chloro-2,2-dimethyl-3H-1-benzofuran-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-10(2)5-6-3-4-7(11)8(12)9(6)13-10/h3-4H,5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJOUPKKYKVQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=C(C=C2)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)

![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)